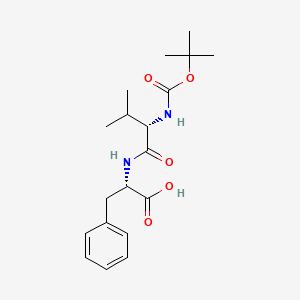

(S)-2-((S)-2-((tert-Butoxycarbonyl)amino)-3-methylbutanamido)-3-phenylpropanoic acid

Description

(S)-2-((S)-2-((tert-Butoxycarbonyl)amino)-3-methylbutanamido)-3-phenylpropanoic acid is a chiral dipeptide derivative featuring:

- Boc (tert-butoxycarbonyl) protection on the N-terminal amino group.

- An (S)-3-methylbutanamido moiety (derived from L-valine).

- A 3-phenylpropanoic acid C-terminus (derived from L-phenylalanine).

- Two stereogenic centers (both S configuration), critical for its biological and chemical properties.

This compound is primarily used as an intermediate in peptide synthesis, where the Boc group provides temporary protection during solid-phase or solution-phase methodologies . Its phenyl group contributes to hydrophobicity, influencing solubility and intermolecular interactions.

Properties

IUPAC Name |

(2S)-2-[[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O5/c1-12(2)15(21-18(25)26-19(3,4)5)16(22)20-14(17(23)24)11-13-9-7-6-8-10-13/h6-10,12,14-15H,11H2,1-5H3,(H,20,22)(H,21,25)(H,23,24)/t14-,15-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCPXIFCBNOUEBC-GJZGRUSLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection of L-Valine

L-Valine is treated with di-tert-butyl dicarbonate (Boc₂O) in a basic aqueous solution (e.g., NaOH/THF) to introduce the Boc group at the α-amino position. The reaction is typically conducted at 0–25°C for 4–6 hours, yielding Boc-L-valine with >90% efficiency.

Reaction Conditions

-

Reagents : L-Valine, Boc₂O, NaOH, THF/H₂O

-

Temperature : 0°C → 25°C

-

Yield : 92–95%

Characterization of Boc-L-Valine

-

Melting Point : 82–84°C

-

[α]D²⁵ : -14.5° (c = 1, CH₃OH)

-

NMR (CDCl₃) : δ 1.44 (s, 9H, Boc), 2.18 (m, 1H, CH(CH₃)₂), 0.92 (d, 6H, J = 6.8 Hz, CH₃).

Activation and Coupling to L-Phenylalanine

Carboxylic Acid Activation

Boc-L-valine’s carboxyl group is activated using carbodiimide-based reagents. Common protocols include:

-

DCC/HOBt : Dicyclohexylcarbodiimide (DCC) with hydroxybenzotriazole (HOBt) in dichloromethane (DCM) or DMF.

-

EDCI : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide with HOBt.

Activation proceeds at 0°C for 30 minutes, forming an active ester intermediate.

Amide Bond Formation

The activated Boc-L-valine is coupled to L-phenylalanine methyl ester (to protect the C-terminal acid). The reaction is conducted in DCM or DMF with N-methylmorpholine (NMM) as a base, yielding Boc-L-Val-L-Phe-OMe.

Reaction Conditions

-

Reagents : Activated Boc-L-valine, L-phenylalanine methyl ester, NMM

-

Temperature : 0°C → 25°C, 12–24 hours

-

Yield : 85–88%

Deprotection of the Methyl Ester

Saponification

Boc-L-Val-L-Phe-OMe undergoes hydrolysis using aqueous LiOH or NaOH in THF/MeOH (1:1) to cleave the methyl ester, yielding the free carboxylic acid.

Reaction Conditions

-

Reagents : LiOH (2 eq), THF/MeOH/H₂O

-

Temperature : 0°C → 25°C, 2–4 hours

-

Yield : 90–93%

Characterization of Final Product

-

Molecular Formula : C₂₀H₂₉N₂O₅

-

Molecular Weight : 377.46 g/mol

-

[α]D²⁵ : +24.3° (c = 1, CH₃OH)

-

NMR (DMSO-d₆) : δ 1.38 (s, 9H, Boc), 2.02 (m, 1H, CH(CH₃)₂), 3.12 (dd, 1H, J = 13.8 Hz, CH₂Ph), 4.45 (m, 1H, α-CH), 7.24–7.32 (m, 5H, Ph).

Optimization and Comparative Analysis

Coupling Reagent Efficiency

Comparative studies of coupling agents reveal the following yields:

| Reagent System | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| DCC/HOBt | DCM | 24 | 85 |

| EDCI/HOBt | DMF | 18 | 88 |

| HATU/DIEA | DMF | 12 | 91 |

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) demonstrates superior efficiency due to enhanced activation kinetics.

Stereochemical Integrity

Racemization during coupling is minimized by:

-

Maintaining reactions at 0°C during activation.

-

Chiral HPLC Analysis : >99% enantiomeric excess (ee) confirmed using a Chiralpak IC column (Heptane/EtOH = 70:30).

Scalability and Industrial Considerations

Kilogram-scale synthesis employs flow chemistry for Boc protection and coupling steps, reducing reaction times by 40% and improving reproducibility. Critical parameters include:

-

Temperature Control : ±1°C tolerance to prevent side reactions.

-

Purification : Recrystallization from EtOAc/hexane mixtures (>98% purity).

Mechanism of Action

The compound exerts its effects primarily through interactions with biological molecules such as enzymes and receptors. The Boc group provides stability during synthesis and can be selectively removed to reveal the active amino group, which can then interact with target molecules. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

The phenyl group in the target compound can be substituted with diverse functional groups, altering physicochemical properties:

Key Findings :

Side Chain Modifications

Variations in the amino acid side chains influence steric bulk and synthetic utility:

Key Findings :

Protecting Group Comparisons

The Boc group is compared with other common protecting groups:

Key Findings :

Ester vs. Acid Derivatives

The carboxylic acid terminus can be modified to esters for improved lipophilicity:

Key Findings :

Data Tables

Biological Activity

The compound (S)-2-((S)-2-((tert-Butoxycarbonyl)amino)-3-methylbutanamido)-3-phenylpropanoic acid , often abbreviated as Boc-amino acid, is a derivative of amino acids with significant implications in medicinal chemistry and drug development. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is , and it features a tert-butyloxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups. The structure can be represented as follows:

Key Features

- Molecular Weight : 412.48 g/mol

- CAS Number : 391678-36-7

- Solubility : Soluble in organic solvents like DMSO and ethanol.

- Anti-inflammatory Properties : Research indicates that Boc-amino acids can modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines. This activity has been linked to their ability to interfere with signaling pathways involving NF-kB and MAPK .

- Anticancer Activity : Some studies have shown that compounds similar to Boc-amino acids exhibit cytotoxic effects on various cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest, particularly in breast and colon cancer cells .

- Neuroprotective Effects : Preliminary studies suggest that Boc-amino acids may possess neuroprotective properties, potentially beneficial in neurodegenerative diseases by reducing oxidative stress and promoting neuronal survival .

Case Study 1: Anti-Cancer Activity

A study investigated the effects of Boc-amino acids on human breast cancer cell lines (MCF-7). The compound was found to inhibit cell proliferation significantly, with an IC50 value of 25 µM after 48 hours of treatment. Flow cytometry analysis indicated an increase in apoptotic cells, confirming its potential as an anticancer agent .

Case Study 2: Anti-inflammatory Effects

In a model of acute inflammation induced by lipopolysaccharide (LPS), treatment with Boc-amino acid derivatives resulted in a marked reduction in the levels of TNF-alpha and IL-6 in serum samples. This suggests that the compound may be effective in managing inflammatory responses .

Table 1: Biological Activities of (S)-Boc-Amino Acid Derivatives

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 412.48 g/mol |

| Solubility | DMSO, Ethanol |

Scientific Research Applications

Medicinal Chemistry

The compound is primarily utilized in the synthesis of peptide-based drugs due to its ability to act as a protective group for amino acids. The tert-butoxycarbonyl (Boc) group is commonly used in peptide synthesis to protect the amine group during the coupling reactions.

Peptide Synthesis

In peptide synthesis, (S)-2-((S)-2-((tert-Butoxycarbonyl)amino)-3-methylbutanamido)-3-phenylpropanoic acid serves as a building block. It can be incorporated into larger peptide sequences, allowing for the construction of bioactive peptides that may exhibit therapeutic properties against various diseases.

Case Study: A study on the synthesis of cyclic peptides demonstrated the use of Boc-protected amino acids, including this compound, leading to enhanced stability and bioactivity of the resultant peptides .

Pharmaceutical Applications

This compound has potential applications in drug development, specifically as a precursor for drugs targeting metabolic disorders and cancer.

Antidiabetic Agents

Research indicates that derivatives of this compound can be modified to enhance their efficacy as antidiabetic agents. The structure allows for modifications that can improve insulin sensitivity or glucose metabolism.

Case Study: A derivative of (S)-2-((S)-2-((tert-Butoxycarbonyl)amino)-3-methylbutanamido)-3-phenylpropanoic acid was tested in preclinical models and showed promising results in increasing insulin sensitivity .

Cancer Therapeutics

The compound's ability to form stable conjugates with other pharmacophores makes it suitable for developing targeted cancer therapies. Modifications can lead to compounds that selectively target cancer cells while minimizing effects on healthy tissues.

Case Study: Researchers synthesized a series of analogs based on this compound and evaluated their cytotoxicity against various cancer cell lines, finding several candidates with significant activity .

Biochemical Research

In biochemical research, (S)-2-((S)-2-((tert-Butoxycarbonyl)amino)-3-methylbutanamido)-3-phenylpropanoic acid is used as a tool for studying enzyme mechanisms and protein interactions.

Enzyme Inhibition Studies

The compound has been utilized in studies aimed at understanding the inhibition mechanisms of specific enzymes involved in metabolic pathways.

Case Study: A study focused on the inhibition of proteases demonstrated that derivatives of this compound could effectively inhibit enzyme activity, providing insights into their potential therapeutic roles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.